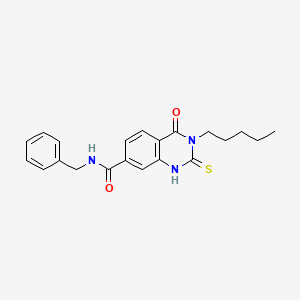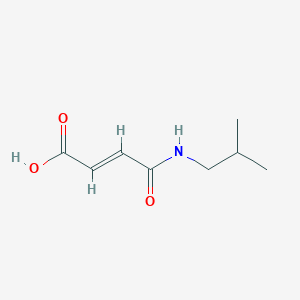![molecular formula C15H12FN5O2 B2719896 8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879468-57-2](/img/structure/B2719896.png)
8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of imidazopurine-2,4-dione . It has been studied for its antidepressant-like properties and safety profile as a partial agonist of the 5-HT1A receptor .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[2,1-f]purine core, which is a bicyclic structure composed of an imidazole ring fused to a purine ring . This core is substituted at various positions with a 4-fluorophenyl group and two methyl groups .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
Cancer Treatment
This compound has shown potential as an inhibitor of Bcr-Abl, an oncoprotein with aberrant tyrosine kinase activity involved in chronic myeloid leukemia (CML). It has demonstrated cytotoxicity in CML-derived cell lines, including those resistant to traditional tyrosine kinase inhibitors (TKIs) like imatinib . This makes it a promising candidate for overcoming drug resistance in cancer therapy.
Anti-inflammatory Applications
Research indicates that derivatives of this compound may possess anti-inflammatory properties. By modulating specific signaling pathways, it can potentially reduce inflammation, making it useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Studies suggest that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to inhibit certain enzymes and reduce oxidative stress in neuronal cells highlights its potential in neuroprotection .
Antiviral Activity
The compound has been explored for its antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes, making it a candidate for developing treatments against diseases like influenza and hepatitis .
Antibacterial Applications
Research has shown that this compound can act as an antibacterial agent by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes. This makes it a potential candidate for treating bacterial infections, including those caused by antibiotic-resistant strains .
Cardiovascular Disease
The compound has potential applications in treating cardiovascular diseases. It can modulate key enzymes and receptors involved in cardiovascular health, potentially reducing the risk of conditions like hypertension and atherosclerosis .
Diabetes Management
Studies have indicated that this compound might help in managing diabetes by enhancing insulin sensitivity and modulating glucose metabolism. Its ability to influence key metabolic pathways could make it a valuable addition to diabetes treatment regimens .
Antioxidant Properties
The compound exhibits antioxidant properties, which can help in reducing oxidative stress and preventing cellular damage. This makes it useful in a variety of therapeutic applications, including anti-aging treatments and protection against chronic diseases .
作用機序
Safety and Hazards
In animal models, this compound has been found to induce weak sedation and lipid metabolism disturbances without affecting serum glucose level . It also showed a stronger α1-adrenolytic effect, which is responsible for decreased systolic blood pressure . In contrast to a similar compound, AZ-861, it induced weight gain in mice .
将来の方向性
The study of this compound and similar derivatives is a promising area of research in the search for new antidepressant drugs . Future studies could focus on further elucidating the mechanism of action of these compounds, optimizing their synthesis, and conducting more extensive safety and efficacy testing .
特性
IUPAC Name |
6-(4-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c1-8-7-20-11-12(19(2)15(23)18-13(11)22)17-14(20)21(8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEITEGWXIIBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2719813.png)
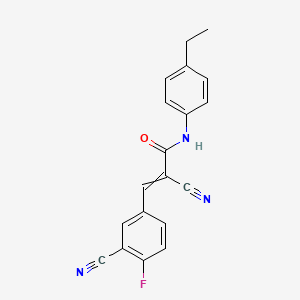
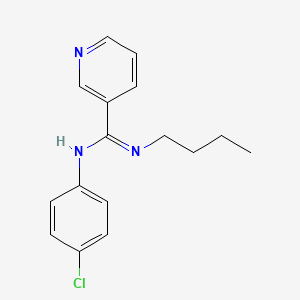
![2-[(5-Carbamoyl-1-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2719817.png)

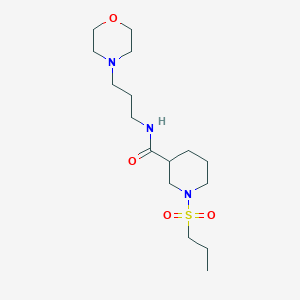
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2719825.png)
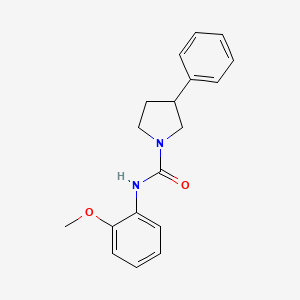
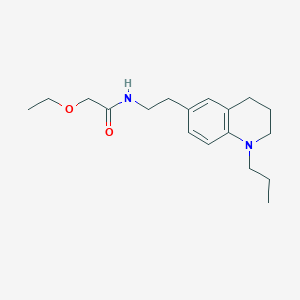
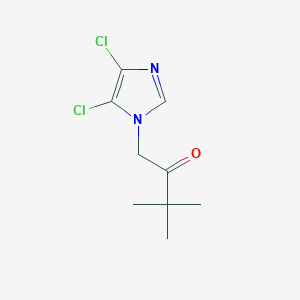
![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719832.png)

